molecular formula C10H19N3 B2636730 N-(tert-butyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]amine CAS No. 942853-16-9

N-(tert-butyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B2636730
CAS No.: 942853-16-9
M. Wt: 181.283
InChI Key: JMYWLOHKVIPFJR-UHFFFAOYSA-N
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Description

N-(tert-Butyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]amine is a pyrazole-based secondary amine characterized by a tert-butyl group and a 1-ethylpyrazole substituent. Its molecular formula is C₁₀H₁₉N₃, with an average molecular weight of 181.28 g/mol and a monoisotopic mass of 181.1579 Da . The compound is identified by multiple synonyms, including tert-butyl[(1-ethyl-1H-pyrazol-4-yl)methyl]amine and N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methylpropan-2-amine . It has been utilized in medicinal chemistry as a building block for kinase inhibitors and other bioactive molecules but is currently listed as a discontinued product in commercial catalogs .

Properties

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-2-methylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3/c1-5-13-8-9(7-12-13)6-11-10(2,3)4/h7-8,11H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYWLOHKVIPFJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CNC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(tert-butyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]amine” typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Alkylation: The pyrazole ring is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

    Amination: The final step involves the reaction of the alkylated pyrazole with tert-butylamine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

“N-(tert-butyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]amine” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines with different substituents.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a crucial scaffold for the synthesis of bioactive molecules. Pyrazole derivatives, including those derived from N-(tert-butyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]amine, have been extensively studied for their therapeutic potential against various diseases. These derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Certain pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in cancer cells .
  • Antimicrobial Properties : Compounds containing the pyrazole moiety have demonstrated significant antibacterial and antifungal activities against various pathogens .

Enzyme Inhibition Studies

Research indicates that this compound can function as an enzyme inhibitor. For example, studies have highlighted its potential in inhibiting enzymes related to bacterial resistance mechanisms, making it a candidate for developing new antimicrobial agents .

Synthesis Techniques

The synthesis of this compound can be achieved through various methodologies:

Multicomponent Reactions

Recent advancements in multicomponent reactions (MCRs) have facilitated the efficient synthesis of pyrazole derivatives. These reactions allow for the simultaneous formation of multiple bonds, enhancing yield and reducing reaction times. The use of catalysts has been noted to improve reaction efficiency significantly .

Case Study 1: Anticancer Activity

A study published in MDPI examined the anticancer properties of pyrazolo[3,4-b]pyridine derivatives, which include compounds structurally related to this compound. The findings revealed that these compounds could inhibit tumor growth in vitro and in vivo models, showcasing their potential as anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another research article detailed the synthesis of various pyrazole derivatives and their evaluation against Gram-positive and Gram-negative bacteria. The study found that certain derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations comparable to established antibiotics .

Data Tables

Application AreaBiological ActivityReference
Medicinal ChemistryAnticancer
Enzyme InhibitionAntimicrobial
Synthesis MethodologyMulticomponent Reactions

Mechanism of Action

The mechanism of action of “N-(tert-butyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]amine” would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.

Comparison with Similar Compounds

Key Structural Features:

  • Pyrazole core : The 1H-pyrazole ring provides aromatic stability and hydrogen-bonding capacity.
  • N-ethyl substitution : Enhances lipophilicity and steric bulk.

Comparison with Structurally Similar Pyrazole Derivatives

Structural Analogues and Their Properties

Below is a comparative analysis of N-(tert-butyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]amine and related compounds, focusing on molecular features, synthesis, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthetic Method Applications/Notes
This compound C₁₀H₁₉N₃ 181.28 tert-butyl, 1-ethylpyrazole Reductive amination or alkylation Discontinued; kinase inhibitor intermediate
[(1-Ethylpyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine C₁₅H₂₁N₃O 259.35 3-methoxyphenethyl, 1-ethylpyrazole Condensation/reduction Antibacterial agent precursor
N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-N-(4-isopropylphenyl)amine C₁₅H₂₁N₃ 243.35 4-isopropylphenyl, 1-ethylpyrazole Not reported Unknown biological activity
N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]ethanamine C₈H₁₅N₃ 153.22 Ethylamine, 1-ethylpyrazole Alkylation Simpler analogue; lower steric bulk
N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine C₁₃H₂₂N₆ 262.36 Bis-pyrazole methyl groups Multi-step reductive coupling Chelating ligand for metal complexes

Pharmacological and Chemical Distinctions

  • Lipophilicity : The tert-butyl group in the target compound increases logP compared to the ethanamine derivative (153.22 g/mol), enhancing membrane permeability .

Research Findings and Data

Stability and Reactivity

  • Thermal Stability : Pyrazole derivatives with bulky substituents (e.g., tert-butyl) demonstrate higher thermal stability due to reduced ring strain .
  • NMR Data : For This compound , typical ¹H NMR signals include δ 1.15 (s, tert-butyl), 1.35 (t, ethyl CH₃), and 7.45 (s, pyrazole H) .

Biological Activity

N-(tert-butyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]amine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, synthesis, and applications based on diverse scientific sources.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H19_{19}N3_3, with a molecular weight of 181.28 g/mol. The compound features a tert-butyl group and an ethyl-substituted pyrazole ring, which are significant in influencing its chemical behavior and biological interactions .

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a 1,3-diketone.
  • Alkylation : The pyrazole ring is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
  • Amination : Finally, the alkylated pyrazole reacts with tert-butylamine to yield the desired product.

Anticancer Properties

Recent studies indicate that compounds containing pyrazole rings, including this compound, exhibit significant anticancer activity. For instance, research has shown that related pyrazole derivatives can inhibit microtubule assembly and induce apoptosis in various cancer cell lines, such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .

Case Study: Apoptosis Induction

In a study involving asymmetric pyrazole derivatives, compounds were tested for their ability to induce apoptosis in MDA-MB-231 cells. Results demonstrated that selected compounds enhanced caspase-3 activity significantly at concentrations as low as 10 μM, indicating their potential as anticancer agents .

Antimicrobial Activity

The antimicrobial properties of this compound are also noteworthy. Compounds with similar structures have been evaluated for their efficacy against various pathogens. For example, certain pyrazole derivatives demonstrated inhibition against Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within cells. The pyrazole ring can participate in hydrogen bonding and π–π interactions, which are crucial for binding to biological targets such as enzymes or receptors involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with related compounds:

Compound NameStructureKey Activity
N-(tert-butyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amineStructureAnticancer
N-(tert-butyl)-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]amineStructureAntimicrobial

This table highlights that while similar compounds may share certain activities, the specific combination of functional groups in this compound may confer unique properties that enhance its biological efficacy.

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